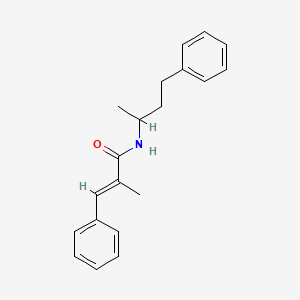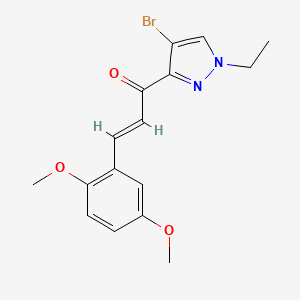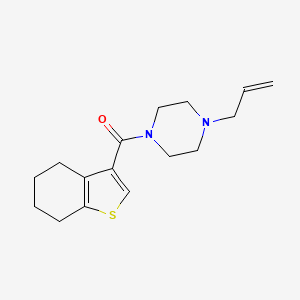
2-methyl-N-(1-methyl-3-phenylpropyl)-3-phenylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-N-(1-methyl-3-phenylpropyl)-3-phenylacrylamide, also known as MPAA, is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. MPAA belongs to the class of amides and is a derivative of phenylacrylamide.
科学的研究の応用
2-methyl-N-(1-methyl-3-phenylpropyl)-3-phenylacrylamide has been studied for its potential applications in various fields of medicinal chemistry. It has been reported to exhibit anticancer, anti-inflammatory, and analgesic activities. 2-methyl-N-(1-methyl-3-phenylpropyl)-3-phenylacrylamide has also been studied for its potential use as a scaffold for the development of new drugs targeting various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
作用機序
The exact mechanism of action of 2-methyl-N-(1-methyl-3-phenylpropyl)-3-phenylacrylamide is not fully understood. However, it has been reported to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE). 2-methyl-N-(1-methyl-3-phenylpropyl)-3-phenylacrylamide has also been reported to modulate the expression of various genes involved in inflammation and apoptosis.
Biochemical and Physiological Effects:
2-methyl-N-(1-methyl-3-phenylpropyl)-3-phenylacrylamide has been reported to exhibit various biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 2-methyl-N-(1-methyl-3-phenylpropyl)-3-phenylacrylamide has also been reported to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, 2-methyl-N-(1-methyl-3-phenylpropyl)-3-phenylacrylamide has been reported to exhibit analgesic effects in various animal models of pain.
実験室実験の利点と制限
2-methyl-N-(1-methyl-3-phenylpropyl)-3-phenylacrylamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 2-methyl-N-(1-methyl-3-phenylpropyl)-3-phenylacrylamide is also soluble in various solvents such as DMSO and ethanol. However, 2-methyl-N-(1-methyl-3-phenylpropyl)-3-phenylacrylamide has some limitations for lab experiments. It has been reported to exhibit low solubility in water, which can limit its use in aqueous assays. In addition, 2-methyl-N-(1-methyl-3-phenylpropyl)-3-phenylacrylamide has been reported to exhibit cytotoxic effects at high concentrations, which can limit its use in cell-based assays.
将来の方向性
For 2-methyl-N-(1-methyl-3-phenylpropyl)-3-phenylacrylamide research include the development of more potent and selective derivatives, the investigation of its pharmacokinetic properties, and the evaluation of its safety and efficacy in clinical trials.
合成法
2-methyl-N-(1-methyl-3-phenylpropyl)-3-phenylacrylamide can be synthesized by the reaction of N-methyl-3-phenylpropan-1-amine with phenylacryloyl chloride in the presence of a base such as triethylamine. The reaction yields 2-methyl-N-(1-methyl-3-phenylpropyl)-3-phenylacrylamide as a white solid with a melting point of 109-111°C. The purity of the product can be confirmed by various analytical techniques such as NMR spectroscopy and HPLC.
特性
IUPAC Name |
(E)-2-methyl-3-phenyl-N-(4-phenylbutan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO/c1-16(15-19-11-7-4-8-12-19)20(22)21-17(2)13-14-18-9-5-3-6-10-18/h3-12,15,17H,13-14H2,1-2H3,(H,21,22)/b16-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCSPZZNZJVDEDP-FOCLMDBBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C(=CC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CCC1=CC=CC=C1)NC(=O)/C(=C/C2=CC=CC=C2)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{3-(4-ethoxyphenyl)-2-[(4-methoxybenzoyl)amino]acryloyl}leucine](/img/structure/B5485042.png)
![N-{1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-thiophenecarboxamide](/img/structure/B5485048.png)
![2-ethyl-4-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}pyrimidine](/img/structure/B5485058.png)
![1-(2-methylphenyl)-5-{[2-(methylthio)-5-pyrimidinyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5485068.png)


![3-[4-(2-amino-2-oxoethoxy)phenyl]-2-cyano-N-(tetrahydro-2-furanylmethyl)acrylamide](/img/structure/B5485084.png)
![N-[1,1-bis(hydroxymethyl)propyl]-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5485093.png)

![isobutyl 4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-methyl-1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B5485100.png)
![1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5485101.png)
![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}-1-(1H-pyrazol-1-ylmethyl)cyclopropanecarboxamide](/img/structure/B5485115.png)
![N-isopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(methylthio)nicotinamide](/img/structure/B5485126.png)
![(3R*,4R*)-1-(4-methyl-2-pyrimidinyl)-4-[4-(2-phenylethyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5485127.png)